Ethyl 2-fluoro-2-phenylacetate
Overview
Description
Ethyl 2-fluoro-2-phenylacetate is a chemical compound with the molecular formula C10H11FO2 . It is one of the major aroma components of Ligustrum japonicum and has been reported to be one of the key compounds responsible for the sweet-like off-flavor in Aglianico del Vulture wine .
Synthesis Analysis
The synthesis of Ethyl 2-fluoro-2-phenylacetate involves various chemical processes, primarily involving esterification reactions . One common method involves the reaction between phenylacetic acid and ethanol in the presence of a catalyst, typically sulfuric acid or hydrochloric acid . The reaction is slow and reversible . To reduce the chances of the reverse reaction happening, the ester is distilled off as soon as it is formed .Molecular Structure Analysis
The molecular structure of Ethyl 2-fluoro-2-phenylacetate can be analyzed using various spectroscopic techniques . The compound has free spectra: 4 NMR, and 1 MS .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . The reaction involves free radical bromination, nucleophilic substitution, oxidation . Ethyl Phenyl Acetate can be synthesized through various chemical processes, primarily involving esterification reactions .Physical And Chemical Properties Analysis
Ethyl 2-fluoro-2-phenylacetate is a colorless or nearly colorless transparent liquid, with a strong and sweet aroma of honey . It has a density of 1.03g/mL at 25°C (lit.), and a boiling point of 229°C (lit.) . It is insoluble in water, but miscible with ethanol, ether, and other organic solvents .Scientific Research Applications
Electrochemical Detection of Pesticides
Ethyl 2-fluoro-2-phenylacetate has been utilized in the design and fabrication of biomimetic smart materials for the electrochemical detection of carbendazim pesticides . These materials are particularly important for monitoring pesticide levels in agricultural products, ensuring they remain within safe limits for consumption. The compound’s role in creating molecularly imprinted polymers (MIPs) enhances the selectivity and sensitivity of these sensors, making them a valuable tool in environmental monitoring and food safety.
Photocatalytic Synthesis of Ester Derivatives
In the field of photocatalysis, Ethyl 2-fluoro-2-phenylacetate plays a crucial role in the synthesis of ester derivatives . These reactions are fundamental in the production of pharmaceuticals and fine chemicals. The compound’s reactivity under light irradiation allows for the development of novel synthetic pathways, which can lead to the creation of new drugs and materials with improved properties.
Flavorings in Animal Feed
The safety and efficacy of Ethyl 2-fluoro-2-phenylacetate as a flavoring agent have been evaluated for use in animal feed . Its application in this area can enhance the palatability of feed, improving intake and nutrition for various animal species. This not only benefits the health and well-being of the animals but can also contribute to more efficient and sustainable agricultural practices.
Cellulose-Based Multifunctional Materials
Research has shown that Ethyl 2-fluoro-2-phenylacetate can be incorporated into cellulose-based electrospun nanofibers . These nanofibers have a wide array of applications, including water treatment, biomaterials, sensors, and active packaging. The combination of cellulose’s biodegradability with the compound’s properties results in environmentally friendly materials with enhanced functionality.
Pheno-Phospholipid Technology
In the realm of food science and nutrition, Ethyl 2-fluoro-2-phenylacetate contributes to the development of pheno-phospholipids . These specialized molecules combine the health benefits of phenolic compounds with the functional traits of phospholipids, leading to improved antioxidant properties in food products and potential applications in pharmaceutical delivery systems.
Fluorinated Polymers
Lastly, Ethyl 2-fluoro-2-phenylacetate is instrumental in the synthesis of fluorinated polymers . These polymers have diverse applications, including in the creation of flexible electrodes, energy storage devices, and nanogenerators. The compound’s fluorine content imparts unique electrical properties to the polymers, making them suitable for advanced technological applications.
Mechanism of Action
Mode of Action
It is known that the compound contains a benzylic position, which can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known that compounds with a similar structure, such as phenylacetate, are metabolized by bacteria via the phenylacetate catabolic pathway . This pathway involves processes such as CoA thioester formation, shortening of the side chain, and energy-driven ring reduction
Safety and Hazards
Ethyl 2-fluoro-2-phenylacetate may be corrosive to metals. It causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its mist or vapors, and to wear protective gloves, protective clothing, eye protection, and face protection when handling it .
Future Directions
The future directions of research on Ethyl 2-fluoro-2-phenylacetate could involve exploring its potential applications in various fields, such as the pharmaceutical industry, the food industry, and the perfume industry. Further studies could also focus on improving the synthesis process to increase yield and reduce costs .
properties
IUPAC Name |
ethyl 2-fluoro-2-phenylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMFFTZAVJGGTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-fluoro-2-phenylacetate |
Synthesis routes and methods
Procedure details
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